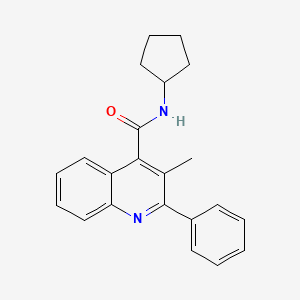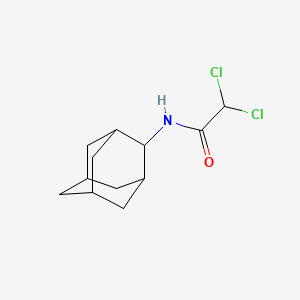![molecular formula C21H15NO4 B5811596 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of isoquinoline alkaloids and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been reported to possess antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. Additionally, it has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anticancer activity. The compound has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, the compound has some limitations as well. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the compound has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the areas of focus could be the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research could be the investigation of the compound's mechanism of action in more detail, which could help in the development of more effective anticancer therapies. Additionally, the compound's potential applications in other areas such as anti-inflammatory and antimicrobial therapies could also be explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties could be studied to determine its safety and efficacy in vivo.
合成方法
The synthesis of 6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the condensation of 2-methyl-4-hydroxyacetophenone with 1,2,3,4-tetrahydro-9-acetyl-1,3-dioxo-2H-benzo[de]isoquinoline in the presence of a base such as sodium hydride. The reaction yields the desired compound as a yellow crystalline solid.
科学研究应用
6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.
属性
IUPAC Name |
6-acetyl-2-(4-hydroxy-2-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-10-13(24)6-9-18(11)22-20(25)16-5-3-4-15-14(12(2)23)7-8-17(19(15)16)21(22)26/h3-10,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRJAOYDPPTPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)






![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
